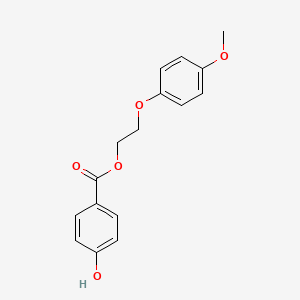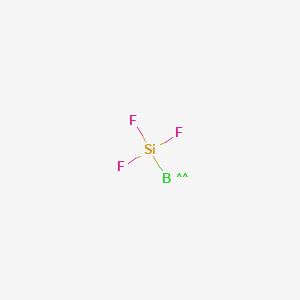
1,1,3-Triiodooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Triiodooctane is an organic compound characterized by the presence of three iodine atoms attached to an octane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Triiodooctane typically involves the iodination of octane derivatives. One common method is the halogenation of octane using iodine in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalysts: Iodine or iodine-containing compounds.
Solvents: Organic solvents such as chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Reactors: Agitators, reaction circuits, or bubble columns.
Purification: Distillation or recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Triiodooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of alkyl halides or other substituted octane derivatives.
Oxidation: Formation of octanoic acid or other oxidized products.
Reduction: Formation of deiodinated octane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3-Triiodooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3-Triiodooctane involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3-Triiodopropane: Similar structure but with a shorter carbon chain.
1,1,3-Triiodobutane: Similar structure with a four-carbon chain.
1,1,3-Triiodohexane: Similar structure with a six-carbon chain.
Uniqueness
1,1,3-Triiodooctane is unique due to its longer carbon chain, which can influence its physical and chemical properties. This makes it suitable for specific applications where longer carbon chains are advantageous, such as in the synthesis of complex organic molecules and materials.
Eigenschaften
CAS-Nummer |
116341-79-8 |
|---|---|
Molekularformel |
C8H15I3 |
Molekulargewicht |
491.92 g/mol |
IUPAC-Name |
1,1,3-triiodooctane |
InChI |
InChI=1S/C8H15I3/c1-2-3-4-5-7(9)6-8(10)11/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
MIUWTLNRFCCCIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
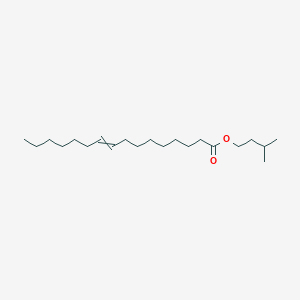

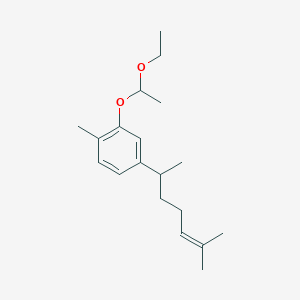
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
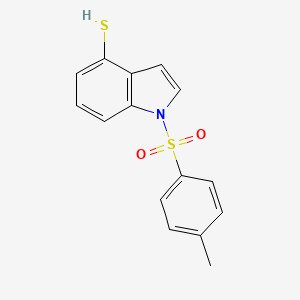
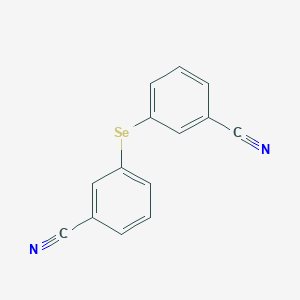
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

